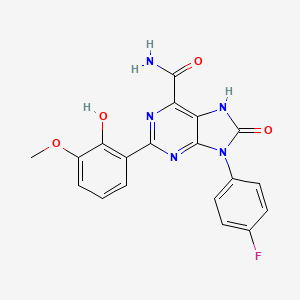
9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H14FN5O4 and its molecular weight is 395.35. The purity is usually 95%.
BenchChem offers high-quality 9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Characterization of Kinase Inhibitors
Compounds structurally related to purines have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery is significant in cancer research, where the inhibition of specific kinases can lead to the prevention of tumor growth and proliferation. For example, the compound BMS-777607 demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, highlighting the potential of purine derivatives in targeted cancer therapy (Schroeder et al., 2009).
Development of Antimicrobial Agents
Fluoroquinolone-based compounds, which share a common structural motif with purine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds are designed to combat various bacterial infections by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication. Studies on these compounds have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents (Patel & Patel, 2010).
Advances in Material Science
Purine derivatives have also found applications in material science, particularly in the development of polymers with unique properties. For instance, aromatic polyamides containing fluorene units, which are structurally related to purines, have been synthesized and characterized for their solubility, thermal stability, and film-forming abilities. These materials exhibit high glass transition temperatures and significant thermal stability, making them suitable for various high-performance applications (Hsiao, Yang, & Lin, 1999).
Exploration of Antifolate Properties
In the pursuit of new therapeutic agents, purine derivatives have been explored for their antifolate properties, which are crucial in the treatment of diseases such as cancer and rheumatoid arthritis. Antifolates work by inhibiting the enzyme dihydrofolate reductase (DHFR), essential for DNA synthesis in rapidly dividing cells. Research in this area has led to the synthesis of novel compounds with potent DHFR inhibition, providing a basis for the development of new drugs with improved efficacy and selectivity (Degraw et al., 1992).
Propiedades
IUPAC Name |
9-(4-fluorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O4/c1-29-12-4-2-3-11(15(12)26)17-22-13(16(21)27)14-18(24-17)25(19(28)23-14)10-7-5-9(20)6-8-10/h2-8,26H,1H3,(H2,21,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNWWOSCPFFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)
![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)
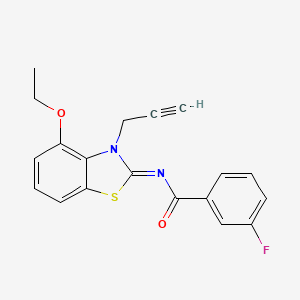
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2769251.png)

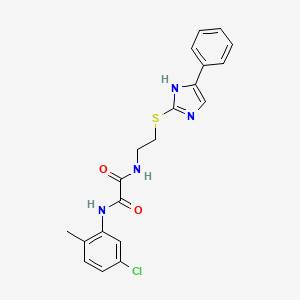
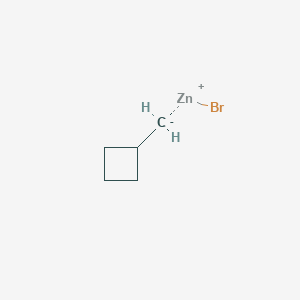
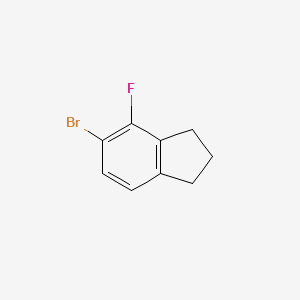
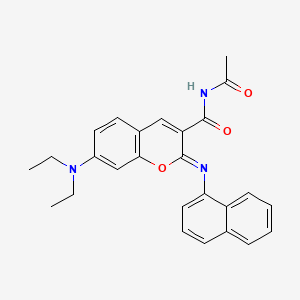
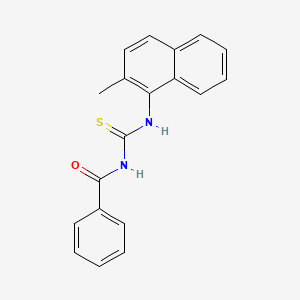
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)